4-Nitro-N-2-pyridinylbenzenesulfonamide

Lipophilicity ADME Cell permeability

4-Nitro-N-2-pyridinylbenzenesulfonamide (CAS 1028-11-1) is an N-aryl sulfonamide featuring a 4-nitrophenyl substituent on the sulfonamide nitrogen and a pyridin-2-yl group. It has a molecular weight of 279.27 g/mol and an experimental octanol–water partition coefficient (LogP) of 3.07, conferring markedly higher lipophilicity than its 4-amino analogue sulfapyridine (LogP 0.35).

Molecular Formula C11H9N3O4S
Molecular Weight 279.27 g/mol
CAS No. 1028-11-1
Cat. No. B091896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-N-2-pyridinylbenzenesulfonamide
CAS1028-11-1
Synonyms4-NITRO-N-2-PYRIDINYL-BENZENESULPHONAMIDE
Molecular FormulaC11H9N3O4S
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O4S/c15-14(16)13(11-8-4-5-9-12-11)19(17,18)10-6-2-1-3-7-10/h1-9H
InChIKeyIGIJCSLARMNSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-N-2-pyridinylbenzenesulfonamide (CAS 1028-11-1) Physicochemical & Comparator Profile


4-Nitro-N-2-pyridinylbenzenesulfonamide (CAS 1028-11-1) is an N-aryl sulfonamide featuring a 4-nitrophenyl substituent on the sulfonamide nitrogen and a pyridin-2-yl group. It has a molecular weight of 279.27 g/mol and an experimental octanol–water partition coefficient (LogP) of 3.07, conferring markedly higher lipophilicity than its 4-amino analogue sulfapyridine (LogP 0.35) . Early sulfa drug research established its mutagenicity profile, which is contingent on metabolic activation, distinguishing it from acetanilide-type sulfonamides that lack mutagenic potential [1].

High lipophilicity supports membrane permeability studies
Metabolic activation-dependent mutagenicity profile for genotoxicity research
Nitro-enabled synthetic diversification via Truce–Smiles rearrangement

Why Broad-Spectrum Sulfonamides Cannot Replace 4-Nitro-N-2-pyridinylbenzenesulfonamide


In-class sulfonamides such as sulfapyridine or unsubstituted N-(2-pyridinyl)benzenesulfonamide differ fundamentally in electronic character, steric profile, and metabolic liability. The electron-withdrawing 4-nitro group lowers the pKa of the sulfonamide N–H, enhances electrophilicity, and elevates LogP by roughly 2.7 units relative to the 4-amino congener, directly impacting passive membrane permeability and protein binding [1]. Furthermore, the nitro substituent imposes a unique metabolic activation requirement for mutagenicity—unlike 2-(N4-acetylsulfanilamido)pyridine, which is inactive under all tested conditions [2]. These biophysical and toxicological distinctions make generic interchange of the para substituent invalid for any application where redox reactivity, permeability, or metabolic activation is a determining parameter.

Electron-withdrawing effect The 4-nitro group lowers pKa and alters permeability profile; amino or unsubstituted analogs may shift passive diffusion and protein binding.
Metabolic activation Mutagenicity requires S9 bioactivation, whereas acetanilide-type sulfonamides are inactive under similar conditions, limiting direct substitution in genotoxicity assays.

Quantitative Evidence for 4-Nitro-N-2-pyridinylbenzenesulfonamide Differentiation


>2.7 LogP Unit Increase Over the 4-Amino Analog Drives Membrane Permeability Gains

4-Nitro-N-2-pyridinylbenzenesulfonamide exhibits an experimentally determined LogP of 3.07 , compared with a LogP of 0.35 for the clinically used 4-amino analog sulfapyridine [1]. The difference of 2.72 log units corresponds to an approximately 525-fold higher octanol–water partition coefficient, predicting substantially greater passive membrane permeability and central nervous system penetration potential.

LogP Comparison
Cross-study comparable
LogP 3.07 vs 0.35 (Δ = 2.72, ~525-fold higher partition)
Supports permeability-context selection; may enhance passive diffusion across lipid bilayers.
Values from independent databases; class-level comparison.
Lipophilicity ADME Cell permeability

Metabolic‑Activation‑Dependent Mutagenicity Differentiates Nitro‑ from Acetylsulfanilamido‑Sulfonamides

In a direct head‑to‑head study of seven newly synthesized sulfa drugs, 4‑nitro‑N‑2‑pyridinylbenzenesulfonamide induced forward mutations in Salmonella typhimurium TM677 exclusively in the presence of Aroclor‑induced rat liver S9 fraction, while the comparator 2‑(N4‑acetylsulfanilamido)pyridine showed no mutagenic activity either with or without S9 [1]. Both compounds were negative in the Ames reversion assay (TA98, TA100) under all conditions. Quantitative mutation frequency data were not reported in the published abstract; classification is based on the binary positive/negative call.

Mutagenicity Profile
Direct head-to-head comparison
Mutagenic only with S9 metabolic activation; comparator non-mutagenic ± S9.
Supports genotoxicity screening context; metabolic activation requirement differentiates from acetanilide-type compounds.
Binary positive/negative call from abstract; quantitative mutation frequency not reported.
Genotoxicity Metabolic activation Structure‑toxicity relationship

Nitro‑Specific Electrophilicity Enables Downstream Synthetic Diversification Not Accessible with Unsubstituted or Amino Analogs

The 4‑nitro group transforms the compound into a substrate for the Truce–Smiles rearrangement, a reaction that does not proceed with the parent N‑(2‑pyridinyl)benzenesulfonamide (MW 234.28 g/mol, LogP ~1.5) [1]. In published protocols, 4‑nitrobenzenesulfonamides react with α‑haloketones under mild basic conditions, followed by treatment with potassium trimethylsilanolate, to yield tetrasubstituted pyridines via a one‑pot C‑arylation/aldol condensation/oxidation sequence [2]. The unsubstituted analog lacks the electron‑withdrawing group required to stabilize the anionic intermediate and does not participate in this transformation.

Synthetic Reactivity
Class-level inference
Participates in Truce–Smiles rearrangement; unsubstituted analog unreactive.
Supports diversity-oriented synthesis review; nitro group enables anionic intermediate stabilization.
Yield data from structurally analogous 4-nitrobenzenesulfonamides.
Synthetic chemistry Nitro reduction Truce–Smiles rearrangement

Recommended Application Scenarios for 4-Nitro-N-2-pyridinylbenzenesulfonamide Based on Quantitative Evidence


Cell‑Based Assays Requiring High Passive Membrane Permeability

The LogP of 3.07 (Δ = +2.72 vs. sulfapyridine) makes this compound a superior choice for phenotypic screening or intracellular target engagement studies where passive diffusion across lipid bilayers is essential. Researchers designing CNS‑penetrant probe libraries can use the nitro‑substituted scaffold as a permeability‑enhanced alternative to the more polar amino congener .

Early‑Stage Genotoxicity Hazard Screening with Metabolic Activation

The demonstrated requirement for S9‑mediated bioactivation to unmask mutagenicity [1] positions this compound as a useful tool compound for benchmarking in vitro genotoxicity assays. Procurement for safety pharmacology panels benefits from its well‑characterized, binary mutagenicity call in the TM677 forward mutation system.

Diversity‑Oriented Synthesis of Polysubstituted Pyridine Libraries

Chemists engaged in heterocycle synthesis can use 4‑nitro‑N‑2‑pyridinylbenzenesulfonamide as a building block for Truce–Smiles rearrangement‑driven library production, generating tetrasubstituted pyridines in a single synthetic operation. This reactivity is unavailable with N‑(2‑pyridinyl)benzenesulfonamide lacking the nitro group [2].

Application
Selection Property
Validation Focus
Cell-based permeability studies
Lipophilicity-driven membrane permeation context
Passive diffusion across lipid bilayers
Genotoxicity screening studies
Metabolic activation-dependent mutagenicity context
S9-dependent forward mutation endpoint review
Diversity-oriented heterocycle synthesis
Nitro-activated rearrangement reactivity
Truce–Smiles reaction compatibility review
Quote Request

Request a Quote for 4-Nitro-N-2-pyridinylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.